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For Immediate Release

Shanghai, China – December 3, 2025 – In a comprehensive guide tailored for researchers,

scientists, and professionals in drug development, this document provides an in-depth

technical analysis of the spectroscopic data used to elucidate the structure of Segetalin C, a

cyclic heptapeptide with the amino acid sequence Cyclo(-Gly-Leu-His-Phe-Ala-Phe-Pro-). This

guide summarizes key quantitative data, details experimental methodologies, and presents a

visual workflow for the structural interpretation process.

Segetalin C belongs to a class of cyclic peptides isolated from the seeds of Vaccaria segetalis.

These compounds have garnered interest in the scientific community for their potential

pharmacological activities. The precise determination of their molecular structure is a

prerequisite for understanding their biological function and for any future drug development

endeavors. The structural elucidation of Segetalin C relies on a combination of modern

spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and

High-Resolution Mass Spectrometry (HRMS).

Spectroscopic Data Summary
The interpretation of spectroscopic data is fundamental to confirming the primary sequence

and cyclic nature of Segetalin C. While a complete, tabulated set of experimental ¹H and ¹³C

NMR data for Segetalin C is not readily available in published literature, the structure has been

unequivocally confirmed through these methods. For reference, the analogous data for the
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closely related Segetalin D (Cyclo(-Gly-Leu-Ser-Phe-Ala-Phe-Pro-)) provides valuable insight

into the expected spectral characteristics.

High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate determination of the molecular

weight of Segetalin C, confirming its elemental composition.

Parameter Value Reference

Molecular Formula C₄₀H₅₁N₉O₇ [1]

Calculated m/z [M+H]⁺ 770.3985 [1]

Found m/z [M+H]⁺ 770.3904 [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the connectivity of atoms within a

molecule. For a cyclic peptide like Segetalin C, 2D NMR experiments such as COSY

(Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear

Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are

employed to assign the proton (¹H) and carbon (¹³C) signals to specific amino acid residues

and to confirm the peptide sequence. Although the explicit chemical shift and coupling constant

data for Segetalin C are not published in a tabulated format, it has been reported that NMR

spectroscopic analysis in deuterated solvents like DMSO-d₆ or D₂O fully corroborates the

amino acid sequence and the cyclic structure of synthetically produced Segetalin C.[2]

For comparative purposes, the ¹³C NMR data for the closely related Segetalin D in D₂O is

presented below. The substitution of a serine residue in Segetalin D for the histidine residue in

Segetalin C would primarily affect the chemical shifts of the carbons within and adjacent to that

residue.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Segetalin D in D₂O (150 MHz)[1]
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Chemical Shift (ppm)

172.32

171.20

171.09

170.97

169.99

156.54

130.59

128.10

115.59

60.87

56.80

54.68

49.06

43.66

39.21

36.63

31.78

30.24

27.17

22.90

19.80

18.95

17.28
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Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental

procedures. The following sections outline the typical methodologies employed for the analysis

of segetalins.

Sample Preparation: Solid-Phase Peptide Synthesis
Segetalin C for spectroscopic analysis is often obtained via chemical synthesis. A common

method is the Fmoc solid-phase peptide synthesis (SPPS).[1]

Resin Swelling: The synthesis is initiated on a solid support, typically a resin such as 2-

chlorotrityl chloride resin, which is swelled in a suitable solvent like dichloromethane (DCM).

Amino Acid Coupling: The C-terminal amino acid (Proline in the case of Segetalin C's linear

precursor) is attached to the resin. Subsequent amino acids are then sequentially coupled to

the growing peptide chain. Each coupling step involves the deprotection of the N-terminal

Fmoc group, followed by the activation and coupling of the next Fmoc-protected amino acid.

Cleavage from Resin: Once the linear heptapeptide sequence (Gly-Leu-His-Phe-Ala-Phe-

Pro) is assembled, it is cleaved from the resin.

Cyclization: The linear peptide is then subjected to a cyclization reaction in solution under

high dilution to favor intramolecular cyclization over intermolecular polymerization.

Purification: The crude cyclic peptide is purified using semi-preparative reverse-phase high-

performance liquid chromatography (RP-HPLC).

High-Resolution Mass Spectrometry (HRMS)
HRMS analysis is typically performed using an electrospray ionization (ESI) source coupled to

a high-resolution mass analyzer.

Sample Preparation: A dilute solution of the purified Segetalin C is prepared in a suitable

solvent, often a mixture of acetonitrile and water with a small amount of formic acid to

promote protonation.

Infusion: The sample solution is introduced into the ESI source at a constant flow rate.
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Ionization: A high voltage is applied to the ESI needle, generating a fine spray of charged

droplets. As the solvent evaporates, protonated molecular ions [M+H]⁺ of Segetalin C are

released into the gas phase.

Mass Analysis: The ions are then guided into the mass analyzer, where their mass-to-charge

ratio (m/z) is measured with high accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are recorded on high-field NMR spectrometers.

Sample Preparation: A small amount of purified Segetalin C is dissolved in a deuterated

solvent (e.g., DMSO-d₆ or D₂O).

Data Acquisition: A series of 1D (¹H, ¹³C) and 2D (COSY, TOCSY, HSQC, HMBC) NMR

experiments are performed. These experiments provide information about:

¹H NMR: The chemical environment of each proton.

¹³C NMR: The chemical environment of each carbon atom.

COSY: Correlation between protons that are coupled to each other (typically through 2-3

bonds).

TOCSY: Correlation between all protons within a spin system (i.e., within an amino acid

residue).

HSQC: Correlation between protons and their directly attached carbons.

HMBC: Correlation between protons and carbons that are 2-3 bonds away, which is crucial

for establishing the connectivity between amino acid residues.

Data Processing and Analysis: The acquired NMR data is processed (Fourier transformation,

phasing, and baseline correction) and analyzed to assign all proton and carbon signals and

to piece together the molecular structure.
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Logical Workflow for Spectroscopic Data
Interpretation
The following diagram illustrates the logical workflow for the structure elucidation of Segetalin
C using spectroscopic data.
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Workflow for Segetalin C structure elucidation.
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This comprehensive approach, integrating chemical synthesis with advanced spectroscopic

techniques, provides a robust framework for the structural determination of Segetalin C and

other complex natural products, paving the way for further investigation into their biological

properties and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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